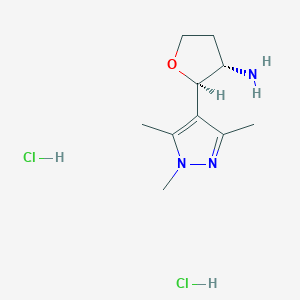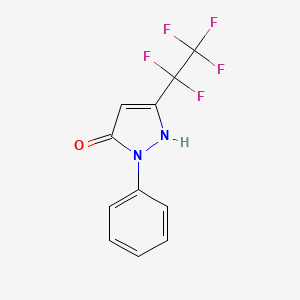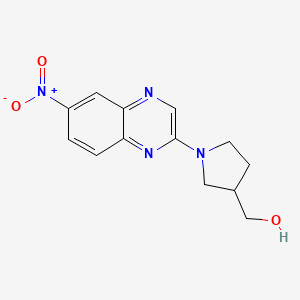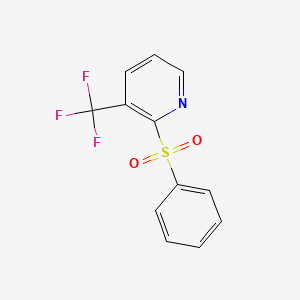
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide” is a chemical compound that contains a chlorophenyl group, a hydroxyamino group, and an iminopropanamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyamino group could potentially engage in hydrogen bonding, the imine group could be involved in nucleophilic addition reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the hydroxyamino and imine groups could impact its solubility in water, while the chlorophenyl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antibacterial Efficacy
- Antibacterial Agents Synthesis : N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide derivatives were synthesized and evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria. This research demonstrates the potential of such compounds in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Crystal Structure and Spectral Analysis
- Crystal Structure Analysis : The compound has been characterized by X-ray diffraction, IR, NMR, and UV–Vis spectra. Such analyses are crucial in understanding the compound's molecular structure and properties (Demir et al., 2016).
Molecular Structure and Hydrogen Bonds
- Molecular Structure Insights : Studies have explored the molecular structure of N-(4-Chlorophenyl)-related compounds, focusing on their stabilization by extensive intramolecular hydrogen bonds. This insight is valuable in the field of molecular chemistry (Siddiqui et al., 2008).
Antiprotozoal and Antimicrobial Agents
- Antiprotozoal and Antimicrobial Synthesis : Research into the synthesis of compounds related to this compound has shown promise in developing antiprotozoal and antimicrobial agents. Such studies contribute significantly to the field of medicinal chemistry (Martínez et al., 2015).
Anticonvulsant and Analgesic Activity
- Neurological Disorder Treatment : Derivatives of this compound have been evaluated for their potential in treating neurological disorders like epilepsy and neuropathic pain, showing promising anticonvulsant and analgesic activity (Gunia-Krzyżak et al., 2019).
GABAB Receptor Antagonism
- GABAB Receptor Research : Studies on compounds related to this compound have contributed to understanding GABAB receptor antagonism, aiding in the development of treatments for conditions affected by this receptor (Abbenante & Prager, 1992).
Polyamide Synthesis
- Polyamide Synthesis : The compound's derivatives have been utilized in the synthesis of optically active polyamides, demonstrating applications in polymer chemistry and materials science (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCGWOSLOTALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)
![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)

![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)



![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)